![molecular formula C16H24N6 B3740363 4-N-[4-(dimethylamino)phenyl]-1,3,5-triazaspiro[5.5]undeca-1,4-diene-2,4-diamine](/img/structure/B3740363.png)
4-N-[4-(dimethylamino)phenyl]-1,3,5-triazaspiro[5.5]undeca-1,4-diene-2,4-diamine
Vue d'ensemble
Description
4-N-[4-(dimethylamino)phenyl]-1,3,5-triazaspiro[5.5]undeca-1,4-diene-2,4-diamine is a complex organic compound characterized by its unique spirocyclic structure. This compound features a triazaspiro core, which is a bicyclic system containing nitrogen atoms, and a dimethylamino phenyl group. The presence of these functional groups makes it a compound of interest in various fields of scientific research, including organic synthesis, medicinal chemistry, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-N-[4-(dimethylamino)phenyl]-1,3,5-triazaspiro[5.5]undeca-1,4-diene-2,4-diamine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Triazaspiro Core: The triazaspiro core can be synthesized through a cyclization reaction involving a suitable precursor, such as a diamine and a carbonyl compound, under acidic or basic conditions.
Introduction of the Dimethylamino Phenyl Group: The dimethylamino phenyl group can be introduced via a nucleophilic substitution reaction. This step often involves the use of a dimethylamino phenyl halide and a suitable nucleophile.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms to streamline the process and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
4-N-[4-(dimethylamino)phenyl]-1,3,5-triazaspiro[5.5]undeca-1,4-diene-2,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the dimethylamino phenyl group, where nucleophiles replace the dimethylamino group under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as halides, amines, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alkane derivatives.
Applications De Recherche Scientifique
4-N-[4-(dimethylamino)phenyl]-1,3,5-triazaspiro[5.5]undeca-1,4-diene-2,4-diamine has a wide range of scientific research applications:
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.
Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its stability and reactivity.
Mécanisme D'action
The mechanism of action of 4-N-[4-(dimethylamino)phenyl]-1,3,5-triazaspiro[5.5]undeca-1,4-diene-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound’s dimethylamino phenyl group can interact with biological macromolecules, such as proteins and nucleic acids, through hydrogen bonding, hydrophobic interactions, and electrostatic interactions. These interactions can modulate the activity of enzymes, receptors, and other cellular components, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(dimethylamino)phenyl derivatives: Compounds with similar dimethylamino phenyl groups, such as 4-(dimethylamino)phenylpyridine, exhibit comparable chemical reactivity and biological activities.
Triazaspiro compounds: Other triazaspiro compounds, such as 4-N-(2-methylphenyl)-1,3,5-triazaspiro[5.5]undeca-1,4-diene-2,4-diamine, share structural similarities and may have related applications.
Uniqueness
4-N-[4-(dimethylamino)phenyl]-1,3,5-triazaspiro[5.5]undeca-1,4-diene-2,4-diamine is unique due to its specific combination of a triazaspiro core and a dimethylamino phenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propriétés
IUPAC Name |
4-N-[4-(dimethylamino)phenyl]-1,3,5-triazaspiro[5.5]undeca-1,4-diene-2,4-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N6/c1-22(2)13-8-6-12(7-9-13)18-15-19-14(17)20-16(21-15)10-4-3-5-11-16/h6-9H,3-5,10-11H2,1-2H3,(H4,17,18,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBWSUOAGVAKKOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC2=NC3(CCCCC3)N=C(N2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(E)-3-hydrazinyl-3-oxo-1-(3,4,5-trimethoxyphenyl)prop-1-en-2-yl]benzamide](/img/structure/B3740286.png)


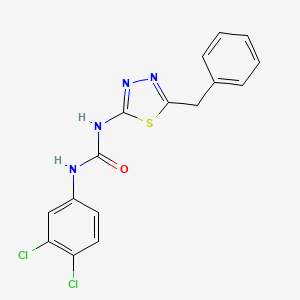

![N-(2-chlorophenyl)-2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B3740322.png)
![N-1-naphthyl-7-(trifluoromethyl)-5-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B3740330.png)
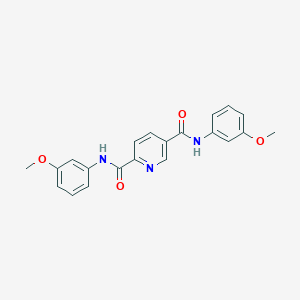
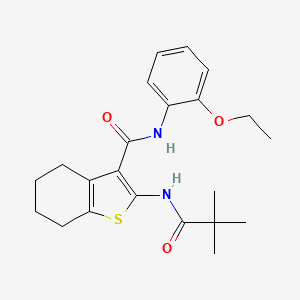
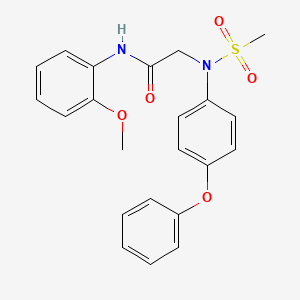
![(5E)-1-(4-chlorophenyl)-5-{[5-(dimethylamino)furan-2-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B3740350.png)
![2-({[2-(4-chlorophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid](/img/structure/B3740358.png)
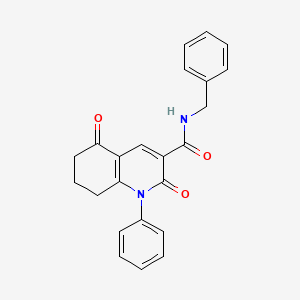
![1-{9-[2-(morpholin-4-yl)ethyl]-2-phenyl-9H-imidazo[1,2-a]benzimidazol-3-yl}ethanone](/img/structure/B3740371.png)
